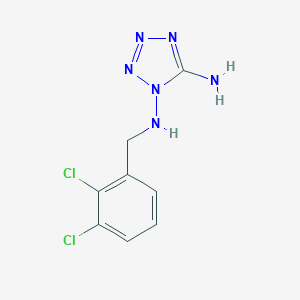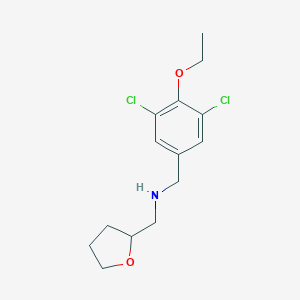
N~1~-(2,3-dichlorobenzyl)-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,3-dichlorobenzyl)-1H-tetrazole-1,5-diamine, commonly known as DCTD, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and industry. DCTD belongs to the family of tetrazoles, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of DCTD involves the inhibition of dihydrofolate reductase, which is responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA. By inhibiting dihydrofolate reductase, DCTD disrupts DNA synthesis and leads to the accumulation of toxic metabolites, eventually resulting in cell death.
Biochemical and Physiological Effects:
DCTD has been shown to exhibit potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been found to have anti-inflammatory and anti-oxidant properties. However, the exact biochemical and physiological effects of DCTD are still being studied, and further research is needed to fully understand its mechanism of action.
Advantages and Limitations for Lab Experiments
One of the main advantages of DCTD is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, DCTD is also highly toxic and can cause severe side effects, which limits its use in clinical settings. Additionally, the synthesis of DCTD is relatively complex and requires specialized equipment and expertise, which can make it difficult to produce on a large scale.
Future Directions
Despite the limitations, DCTD remains a promising compound with potential applications in various fields. Future research could focus on improving the synthesis method to increase yield and purity, as well as developing new derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DCTD and its potential applications in medicine, agriculture, and industry.
Synthesis Methods
The synthesis of DCTD involves the reaction of 2,3-dichlorobenzylamine with sodium azide and ammonium chloride in the presence of a catalytic amount of copper(II) sulfate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrazine hydrate to yield DCTD. The overall yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
DCTD has been extensively studied for its potential application in the field of medicine. It has been found to exhibit anti-tumor activity by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCTD works by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This leads to the accumulation of toxic metabolites and eventually cell death.
properties
Molecular Formula |
C8H8Cl2N6 |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
1-N-[(2,3-dichlorophenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C8H8Cl2N6/c9-6-3-1-2-5(7(6)10)4-12-16-8(11)13-14-15-16/h1-3,12H,4H2,(H2,11,13,15) |
InChI Key |
HWQVLGSTJQTFEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNN2C(=NN=N2)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNN2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
